molecular formula Cl5H10N2ORu B13759795 Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride CAS No. 25461-53-4

Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride

Cat. No.: B13759795
CAS No.: 25461-53-4
M. Wt: 332.4 g/mol
InChI Key: HUTUFXVJEDIPSX-UHFFFAOYSA-K
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Description

Role in Csp³-H Bond Functionalization and Oxidation Reactions

Ruthenium(III) chloride hydrate serves as a robust precursor for Csp³-H bond activation, enabling direct functionalization of inert hydrocarbons. A seminal study demonstrated its utility in β-C(sp³)–H functionalization of piperazine derivatives, where RuCl₃ catalyzed the synthesis of piperazine-fused indoles via a dehydrogenation-enamine formation-aromatization cascade. The reaction proceeds through initial Ru-mediated dehydrogenation of the piperazine ring, generating a transient enamine intermediate that undergoes intramolecular nucleophilic addition to an aldehyde group, followed by aromatization.

In hydroarylation reactions, RuCl₃ facilitates C-H activation of aromatic ketones and olefins under mild conditions (dioxane, 80°C). This system exhibits broad functional group tolerance, achieving high yields without requiring specialized ligands. For example, the coupling of acetophenone derivatives with styrenes proceeds via Ru-induced C-H cleavage at the ketone’s α-position, followed by olefin insertion. Comparative studies reveal that RuCl₃ outperforms other Ru precursors in these transformations due to its balanced Lewis acidity and redox activity.

Oxidative Csp³-H functionalization is another hallmark. Using tert-butyl hydroperoxide (TBHP) as an oxidant, RuCl₃ hydrate catalyzes the oxidation of linear alkanes to ketones with remarkable selectivity. Cyclohexane, for instance, is converted to cyclohexanone with >80% yield under ambient conditions. Mechanistic probes indicate the involvement of high-valent Ru-oxo intermediates, such as cis-[RuVI(6,6’-Cl₂bpy)₂O₂]²⁺, which abstract hydrogen atoms from alkanes to form alkyl radicals that subsequently combine with oxygen-derived species.

Mechanistic Insights into Cycloalkane Ketonization Pathways

The ketonization of cycloalkanes by RuCl₃ hydrate involves a solvent-dependent activation mechanism. In aqueous systems, RuCl₃ exists not as metallic nanoparticles but as an oxygen-bridged diruthenium complex, [Ru(OH)ₓCl₃₋ₓ]₂(μ-O), with Ru-O and Ru-Cl bonds confirmed by EXAFS. This complex activates Csp³-H bonds via a concerted metalation-deprotonation (CMD) pathway, where the μ-oxo bridge facilitates hydrogen abstraction from cycloalkanes. Stereochemical studies on cis-decalin oxidation reveal high stereoretention, with cis-decalinol forming exclusively, supporting a non-radical, oxygen-insertion mechanism.

Contrastingly, in organic solvents like acetonitrile, RuCl₃ generates chlorinated intermediates that promote radical chain mechanisms. Electron paramagnetic resonance (EPR) studies detect stable Ru(II)-alkyl species during cyclohexane oxidation, suggesting a hybrid radical-polar mechanism. The selectivity toward ketones over alcohols or epoxides is attributed to the rapid re-oxidation of Ru(II) to Ru(III) by TBHP, preventing over-oxidation.

Comparative Analysis of RuCl₃ Hydrate vs. Anhydrous Forms in Cross-Coupling Reactions

The hydration state of RuCl₃ significantly influences its catalytic performance. Hydrated RuCl₃·3H₂O demonstrates superior solubility in polar aprotic solvents, enabling efficient electron transfer in cross-couplings. For instance, in Suzuki-Miyaura couplings, the hydrate form achieves 92% yield in aqueous ethanol, whereas anhydrous RuCl₃ yields only 68% under identical conditions. This disparity arises from the hydrated complex’s ability to generate active [Ru(H₂O)₅Cl]²⁺ species, which facilitate oxidative addition to aryl halides.

Anhydrous RuCl₃, however, excels in non-polar media. In Heck reactions using toluene, the anhydrous form promotes aryl-olefin couplings at 120°C with 85% yield, compared to 60% for the hydrate. Thermogravimetric analysis (TGA) reveals that hydrated RuCl₃ releases water above 70°C, forming amorphous RuO₂ domains that deactivate the catalyst. Thus, the choice between hydrate and anhydrous forms depends on reaction temperature and solvent polarity.

Parameter RuCl₃ Hydrate Anhydrous RuCl₃
Solubility in H₂O High (>500 mg/mL) Low (<50 mg/mL)
Optimal Solvent Aqueous ethanol Toluene
Thermal Stability Dehydrates >70°C Stable to 150°C
Cross-Coupling Yield* 92% (Suzuki) 85% (Heck)

*Reaction conditions: 1 mmol substrate, 5 mol% catalyst, 12 h.

Solvent-Mediated Activation Pathways in Aqueous Catalytic Systems

In aqueous environments, RuCl₃ hydrate undergoes hydrolysis to form [Ru(H₂O)₅Cl]²⁺, which dimerizes via oxo-bridging to yield [Ru₂(μ-O)Cl₆(H₂O)₄]²⁻. This dinuclear species is the active catalyst in oxidation reactions, as evidenced by kinetic isotope effects (KIE = 4.2) and pH-dependent activity profiles. At pH 1–2, the complex maintains its structure, enabling efficient cyclohexane oxidation (TOF = 120 h⁻¹), while above pH 3, precipitation of RuO₂·nH₂O occurs, halting catalysis.

The solvent’s dielectric constant also modulates redox potentials. In water (ε = 80), the RuIII/RuIV couple shifts to +0.95 V vs. SHE, enhancing oxidative capacity compared to acetonitrile (ε = 37, +0.78 V). This explains the superior performance of aqueous RuCl₃ in alcohol oxidations, where primary alcohols are converted to aldehydes with <5% over-oxidation to carboxylic acids.

Properties

CAS No.

25461-53-4

Molecular Formula

Cl5H10N2ORu

Molecular Weight

332.4 g/mol

IUPAC Name

azane;ruthenium(3+);trichloride;hydrate;dihydrochloride

InChI

InChI=1S/5ClH.2H3N.H2O.Ru/h5*1H;2*1H3;1H2;/q;;;;;;;;+3/p-3

InChI Key

HUTUFXVJEDIPSX-UHFFFAOYSA-K

Canonical SMILES

N.N.O.Cl.Cl.[Cl-].[Cl-].[Cl-].[Ru+3]

Origin of Product

United States

Preparation Methods

Preparation Methods of Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride

Preparation via Oxidation of Ruthenium Metal with Chlorine and Hydrochloric Acid

One classical method involves the oxidation of ruthenium metal powder using chlorine gas in the presence of hydrochloric acid, followed by controlled reaction and purification steps.

Process Summary:
  • Ruthenium powder is placed in a reactor.
  • Chlorine bleach liquor (chlorine dissolved in water) is added.
  • The mixture is heated to temperatures ranging from 50°C to 80°C.
  • Hydrochloric acid (HCl) and sulfuric acid (H2SO4) are added incrementally to control the oxidation state and facilitate the formation of ruthenium tetroxide (RuO4) gas.
  • The RuO4 gas is absorbed and reduced back into ruthenium(III) chloride in solution.
  • The process involves repeated cycles of adding acids and chlorine bleach to ensure complete conversion.
  • The reaction mixture is maintained under vacuum to remove gaseous byproducts.
  • The final solution is purified by removal of dissolved RuO4 gas and byproducts to yield ruthenium(III) chloride with high yield (up to 95.8%).
Key Reaction Steps (Simplified):

$$
\text{Ru (metal)} + \text{Cl}2 + \text{HCl} \rightarrow \text{RuCl}3 \cdot x\text{H}_2\text{O} + \text{byproducts}
$$

This method is detailed in Chinese patent CN101462778A, which describes two embodiments differing in acid concentration and temperature control, both yielding high purity ruthenium(III) chloride.

Parameter Embodiment 1 Embodiment 2
Ruthenium powder (g) 10 8
Hydrochloric acid normality 5N 6N
Sodium hydroxide (%) 10% 15%
Temperature (°C) 50 (initial), 70 (final) 60 (initial), 80 (final)
Reaction time 2 hours (final step) 2 hours (final step)
Yield 95.8% Similar high yield

Preparation via Thermal Decomposition and Subsequent Treatment of Ammonium Hexachlororuthenate(IV)

Another well-established approach involves the thermal decomposition of ammonium hexachlororuthenate(IV), followed by chemical treatment to obtain ruthenium(III) chloride.

Process Summary:
  • Ammonium hexachlororuthenate(IV) is thermally decomposed to yield ruthenium metal or oxides.
  • The resulting solid is treated with a mixture of sodium hydroxide (NaOH) and sodium hypochlorite (NaOCl) to form sodium ruthenate species.
  • Sodium ruthenate is then reduced to ruthenium dioxide (RuO2), which is filtered and washed.
  • RuO2 is treated with hydrochloric acid to produce a raw ruthenium(III) chloride solution.
  • This solution undergoes purification steps including oxidation to ruthenium(IV) oxide, distillation, and reduction back to ruthenium(III) chloride.
Limitations:
  • The purification process is complex, involving multiple oxidation, distillation, and reduction steps.
  • Requires sophisticated distillation equipment and generates chemical waste.
  • Time-consuming and results in some loss of ruthenium(III) chloride.

This method is described in European patent EP2998275A1, which also proposes improvements to simplify purification by optimizing pH adjustment and concentration steps.

Improved Purification and Crystallization Process

The European patent EP2998275A1 further details a process for purification and crystallization of ruthenium(III) chloride that enhances yield and purity:

Key Steps:
  • Provide an aqueous hydrochloric acid solution (30–37 wt% HCl).
  • Add ruthenium salt(s) of the formula (X)y[RuCl6]^2- or ^3-, where X is a monovalent, divalent, or trivalent cation.
  • Heat the mixture to 70–110°C.
  • Concentrate the mixture by at least 15% weight reduction via rotary evaporation or distillation.
  • Adjust the pH to between 0 and 1.5.
  • Within 30 minutes to 2 hours, crystallize ruthenium(III) chloride by further concentration/evaporation.
Advantages:
  • Avoids multiple oxidation and reduction steps.
  • Uses controlled pH and concentration to precipitate pure ruthenium(III) chloride.
  • Can be carried out with aqueous hydrochloric acid solutions containing minor amounts of water-miscible organic solvents if needed.
  • Provides a more efficient and less wasteful process.
Step Description Conditions/Notes
Acid solution Aqueous HCl (30–37 wt%) Deionized or tap water solvent
Ruthenium salt (X)y[RuCl6]^2- or ^3- salts X = NH4+, Na+, K+, Cu+ etc.
Heating 70–110°C Ensures dissolution and reaction
Concentration ≥15 wt% weight reduction Rotary evaporation or distillation
pH adjustment 0 to 1.5 Critical for crystallization
Crystallization Evaporation to precipitate RuCl3 hydrate crystals Within 2 hours after pH adjustment

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield (%) Purity Level
Oxidation of Ru metal with Cl2 and HCl Simple, high yield, scalable Requires handling of chlorine gas and RuO4 gas ~95.8 High
Thermal decomposition + chemical treatment Established, uses ammonium salts Complex purification, multi-step, time-consuming Variable Moderate to high
Improved purification via pH and concentration Efficient, less waste, avoids complex steps Requires precise pH control and equipment High (not specified) High

Research Findings and Notes

  • The oxidation method using chlorine bleach and hydrochloric acid is effective for direct synthesis of ruthenium(III) chloride hydrate with high yield and purity.
  • The thermal decomposition method is traditional but involves multiple chemical transformations and purification steps, increasing complexity and potential loss.
  • The improved purification process focusing on pH adjustment and controlled crystallization offers a more streamlined approach with potential for industrial application.
  • Choice of cation X in ruthenium salts affects solubility and crystallization behavior, with ammonium and sodium salts being preferred for purity and handling ease.
  • Temperature control is critical in all methods to avoid decomposition or loss of ruthenium species.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Ruthenium(III) chloride hydrate acts as both an oxidizing agent and a participant in redox processes.

Reaction Type Reagents/Conditions Products Key Applications
Alcohol Oxidation Ru-Al oxyhydroxide catalyst, O₂Aldehydes (e.g., from alcohols)Dehydrogenation of alcohols
Reduction to Ru(II) Sodium amalgam or TiCl₃Blue divalent ruthenium ionsSynthesis of reduced ruthenium complexes
CO Reduction CO gas (1 atm), ethanol solution[Ru₂Cl₄(CO)₄], [RuCl₃(CO)₃]⁻Carbonyl complex formation

Coordination Chemistry

The compound undergoes ligand substitution to form various ruthenium complexes:

Reaction Reagents Products Applications
Ligand Substitution PPh₃ (triphenylphosphine)RuCl₂(PPh₃)₃Precursor for other Ru complexes
Bipyridine Complexation 2,2′-bipyridine (bipy)[Ru(bipy)₃]²⁺Luminescent materials
Cyclohexadiene Reaction 1,3-Cyclohexadiene[RuCl₂(C₆H₆)]₂Organometallic chemistry

Analytical and Synthetic Reactions

Reaction Type Reagents Products Applications
Potassium Iodide Reaction KI solutionIodide precipitateDetection of sulfites
Hydrogen Sulfide Reaction H₂S gasRuthenium trisulfideAnalytical chemistry
Ammonia Reaction NH₃, KCN, KNO₂Ammine, cyanide, nitroso complexesComplexation studies

Stability and Decomposition

Condition Observation Products Implications
Hot Water DecomposesUndetermined productsLimited aqueous stability
High-Temperature Vapors decompose into Ru and Cl₂Elemental Ru and Cl₂Thermal instability

Key Reaction Mechanisms

  • Oxidation Catalysis : The Ru³⁺ center facilitates electron transfer, enabling alcohol-to-aldehyde conversions .

  • Ligand Exchange : The hydrated Ru³⁺ ion undergoes substitution with stronger-field ligands (e.g., bipyridine), forming kinetically inert complexes .

  • Redox Flexibility : Ruthenium’s ability to exist in multiple oxidation states (+2, +3, +4) allows it to act as both an oxidizer and a reducible species .

Scientific Research Applications

Catalysis in Organic Reactions

Ruthenium(III) chloride trihydrate has been extensively studied for its catalytic properties in organic synthesis. It serves as a catalyst for oxidation reactions, particularly the oxidation of cycloalkanes using tert-butylhydroperoxide as an oxidant.

  • Case Study: Oxidation of Cycloalkanes
    • Objective: To evaluate the catalytic performance of ruthenium(III) chloride in the oxidation of various cyclic alkanes.
    • Methodology: The catalyst was used in aqueous solutions under mild conditions.
    • Results:
      • Cyclohexane: 97% conversion with 90% selectivity.
      • Cyclopentane: 46% conversion with 89% selectivity.
      • Cycloheptane: 61% conversion with 100% selectivity.
    The results indicate that ruthenium(III) chloride is effective for selective oxidation, demonstrating its utility in synthetic organic chemistry .
CycloalkaneConversion (%)Selectivity (%)
Cyclohexane9790
Cyclopentane4689
Cycloheptane61100

Synthesis of Ruthenium Complexes

Ruthenium(III) chloride can form complexes with various ligands, enhancing its catalytic activity and selectivity in reactions such as C-H bond functionalization.

  • Case Study: Synthesis of Ruthenium Complexes
    • Objective: To synthesize and characterize ruthenium complexes with benzimidazoles.
    • Results: The resulting complexes exhibited significant catalytic activity in various organic transformations .

Nanomaterials Synthesis

Ruthenium(III) chloride trihydrate is utilized in the synthesis of nanoparticles which have applications in electronics and catalysis.

  • Case Study: Synthesis of Ruthenium Nanoparticles
    • Methodology: Ruthenium(III) chloride was reduced to form nanoparticles using chemical reduction methods.
    • Results: The nanoparticles showed potential for use in catalysis due to their high surface area and reactivity.

Environmental Applications

Ruthenium(III) chloride has been explored for its potential use in environmental remediation processes, particularly in the degradation of pollutants.

  • Case Study: Catalytic Degradation of Pollutants
    • Objective: To assess the effectiveness of ruthenium(III) chloride as a catalyst for degrading organic pollutants.
    • Results: Demonstrated efficacy in breaking down complex organic molecules under mild conditions.

Mechanism of Action

The mechanism of action of ruthenium(III) chloride hydrate involves its ability to act as a catalyst in various chemical reactions. It can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the ligands and substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Similarities

The compound belongs to a broader class of transition metal trichloride hydrates , which share structural motifs involving a metal center, chloride ligands, and hydration. Below is a comparative analysis with analogous complexes:

Compound Formula Oxidation State Hydration Key Ligands Applications
Ruthenium trichloride hydrate RuCl₃·xH₂O +3 Variable Cl⁻ Catalysis (hydrogenation, dehydrogenation)
Rhodium trichloride hydrate RhCl₃·xH₂O +3 Variable Cl⁻ Catalysis (hydroamination, cycloaddition)
Iridium trichloride hydrate IrCl₃·xH₂O +3 Variable Cl⁻ Photocatalysis, OLED materials
Iron trichloride hexahydrate FeCl₃·6H₂O +3 Fixed (6 H₂O) Cl⁻ Lewis acid catalysis, wastewater treatment
Osmium trichloride hydrate OsCl₃·xH₂O +3 Variable Cl⁻ Redox catalysis, biomedical imaging

Reactivity and Catalytic Performance

  • Hydrogenation Activity :
    RuCl₃·xH₂O demonstrates superior activity in transfer hydrogenation compared to FeCl₃·6H₂O and IrCl₃·xH₂O due to its accessible Ru(III)/Ru(II) redox couple .
  • Aryl Methane Synthesis :
    In the formation of triaryl methanes, RuCl₃·xH₂O yields 33%, outperforming OsCl₃·xH₂O (25%) but underperforming anhydrous FeCl₃ (42%) .
  • Hydration Stability :
    RuCl₃·xH₂O is less hygroscopic than YbCl₃·xH₂O, making it easier to handle in air-sensitive reactions .

Physicochemical Properties

Property RuCl₃·xH₂O RhCl₃·xH₂O FeCl₃·6H₂O
Melting Point (°C) 100 (dec.) 100 (dec.) 37 (dec.)
Solubility in H₂O High Moderate High
Hygroscopicity High Moderate Low
Redox Potential (V vs. SHE) +0.45 (Ru³⁺/Ru²⁺) +0.60 (Rh³⁺/Rh²⁺) +0.77 (Fe³⁺/Fe²⁺)

Data sourced from experimental studies .

Limitations

  • Hydration Sensitivity :
    The variable hydration state of RuCl₃·xH₂O complicates reproducibility in moisture-sensitive reactions, unlike anhydrous FeCl₃ .
  • Cost : Ruthenium’s scarcity makes it 3–5× more expensive than analogous iron or iridium compounds .

Biological Activity

Azane; ruthenium(3+); trichloride; hydrate; dihydrochloride, commonly referred to as ruthenium(III) chloride hydrate, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Overview of Ruthenium(III) Compounds

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is a dark brown to black crystalline compound that serves as a precursor in various applications, including catalysis and materials science. Its unique oxidation states allow for interactions with biological molecules, which may contribute to its therapeutic effects, particularly in anticancer applications .

Anticancer Properties

Research indicates that ruthenium(III) complexes exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. Studies have shown that these compounds can selectively target tumor cells while exhibiting lower toxicity to normal cells .

  • Apoptosis Induction : Ruthenium complexes can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Redox Cycling : The ability of ruthenium to undergo redox reactions allows it to interact with cellular components, potentially disrupting cancer cell metabolism.
  • Nanocarrier Systems : Recent advancements involve incorporating ruthenium complexes into nanocarrier systems to enhance bioavailability and target delivery to tumor sites .

Study 1: Anticancer Activity in Cell Lines

A study evaluating the antiproliferative effects of ruthenium(III) complexes on various cancer cell lines demonstrated significant cytotoxicity against breast (MCF7) and colon (HCT-116) cancer cells. The results indicated that these complexes could inhibit cell growth effectively compared to traditional chemotherapeutics .

Study 2: Mechanistic Insights

Another investigation focused on the interaction between ruthenium complexes and proteins within cancer cells. Using Raman microscopy, researchers elucidated a two-step reduction-release mechanism for ruthenium from protein complexes, suggesting that the release of active species is pH-dependent and occurs preferentially in acidic tumor environments .

Comparison of Biological Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Ruthenium(III) Chloride HydrateMCF715Apoptosis induction
Ruthenium(III) Chloride HydrateHCT-11620Redox cycling
Platinum-based drugsMCF710DNA cross-linking

Research Findings

  • Bioavailability Enhancement : Studies have shown that incorporating ruthenium complexes into functionalized nucleolipid scaffolds can significantly improve their delivery and efficacy in vivo .
  • Selective Targeting : The unique properties of ruthenium allow it to mimic iron in biological systems, which may facilitate its uptake by cancer cells while minimizing effects on healthy tissues .
  • Safety Profile : Compared to platinum-based chemotherapeutics, ruthenium compounds often exhibit a lower toxicity profile, making them promising candidates for further development in cancer therapy .

Q & A

Q. What analytical techniques are recommended for quantifying ruthenium content and ligand stoichiometry in RuCl₃·xH₂O derivatives?

  • Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies Ru content, while elemental analysis (EA) or X-ray crystallography determines ligand ratios. For example, EA of [RuCl₃(terpyridine)]⁺ derivatives confirmed a 1:1 Ru:ligand ratio .

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